

# Physical and chemical properties of (S)-4,5-Isopropylidene-2-pentenyl chloride

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## Compound of Interest

Compound Name: (S)-4,5-Isopropylidene-2-pentenyl chloride

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## (S)-4,5-Isopropylidene-2-pentenyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**(S)-4,5-Isopropylidene-2-pentenyl chloride** is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. This technical guide provides a detailed overview of its physical and chemical properties, synthesis, and reactivity, compiled to support its application in research and drug development.

## Core Physical and Chemical Properties

While specific experimentally determined physical constants for **(S)-4,5-Isopropylidene-2-pentenyl chloride** are not widely published, the following table summarizes its key chemical identifiers and known qualitative properties.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>13</sub> ClO <sub>2</sub>	[1]
Molecular Weight	176.64 g/mol	[1]
CAS Number	146986-69-8	[1]
Appearance	Colorless to light yellow liquid	[1]
Chirality	(S)	[1]

## Synthesis and Experimental Protocols

The synthesis of **(S)-4,5-Isopropylidene-2-pentenyl chloride** typically originates from the "chiral pool," utilizing readily available and enantiomerically pure starting materials such as D-mannitol. The general synthetic strategy involves the formation of a key intermediate, (S)-4,5-Isopropylidene-2-penten-1-ol, followed by chlorination.

### Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol

A common route to the precursor alcohol involves the following transformations starting from D-mannitol:

- **Protection:** D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol.
- **Oxidative Cleavage:** The central C3-C4 diol of the di-protected mannitol is cleaved, often using sodium periodate (NaIO<sub>4</sub>), to yield two equivalents of (R)-2,3-O-isopropylidene-glyceraldehyde.
- **Wittig-type Reaction and Reduction:** The glyceraldehyde intermediate undergoes subsequent reactions to extend the carbon chain and form the pentenol structure. This can involve a Wittig reaction followed by a selective reduction of an ester functionality using reagents like diisobutylaluminum hydride (DIBAL-H) to afford (S)-4,5-Isopropylidene-2-penten-1-ol.

### Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol

The final step is the conversion of the allylic alcohol to the corresponding chloride. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine ( $\text{PPh}_3$ ) and a chlorine source like carbon tetrachloride ( $\text{CCl}_4$ ) or N-chlorosuccinimide (NCS). This reaction generally proceeds with inversion of configuration at the alcohol-bearing carbon.

Detailed Experimental Protocol (Adapted from a general procedure for allylic alcohol chlorination):

- **Reaction Setup:** A solution of (S)-4,5-Isopropylidene-2-penten-1-ol in a dry, aprotic solvent such as dichloromethane or carbon tetrachloride is prepared under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** To this solution, triphenylphosphine is added. The mixture is cooled in an ice bath, and then carbon tetrachloride is added dropwise.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- **Workup:** The reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **(S)-4,5-Isopropylidene-2-pentenyl chloride**.

## Chemical Reactivity and Applications

The chemical utility of **(S)-4,5-Isopropylidene-2-pentenyl chloride** stems from the reactivity of its allylic chloride functional group.

## Nucleophilic Substitution Reactions

The allylic chloride is a potent electrophile, readily undergoing nucleophilic substitution reactions ( $\text{S}_\text{N}2$  and  $\text{S}_\text{N}2'$ ). The presence of the chiral center and the bulky isopropylidene

protecting group allows for a high degree of stereochemical control in these reactions, making it a cornerstone for asymmetric synthesis. The isopropylidene group, by imparting conformational rigidity, can direct the trajectory of incoming nucleophiles, leading to high diastereoselectivity.

## Role as a Chiral Synthron

In retrosynthetic analysis, this molecule is recognized as a versatile C5 synthon. It provides a pre-defined stereochemical and functional arrangement that can be incorporated into larger, more complex target molecules. Its origin from the chiral pool makes it an economically viable option for the synthesis of natural products and pharmaceutical intermediates.

## Spectroscopic Data

While specific spectra for **(S)-4,5-Isopropylidene-2-pentenyl chloride** are not readily available in the public domain, the expected spectral characteristics can be inferred.

- $^1\text{H}$  NMR: The proton nuclear magnetic resonance spectrum would be expected to show signals corresponding to the vinyl protons, the methine proton adjacent to the chlorine, the methine and methylene protons of the dioxolane ring, and the methyl protons of the isopropylidene group.
- $^{13}\text{C}$  NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct signals for the two olefinic carbons, the carbon bearing the chlorine atom, the carbons of the dioxolane ring, and the methyl carbons of the isopropylidene group.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a chlorine atom, an  $\text{HCl}$  molecule, or cleavage of the isopropylidene group.

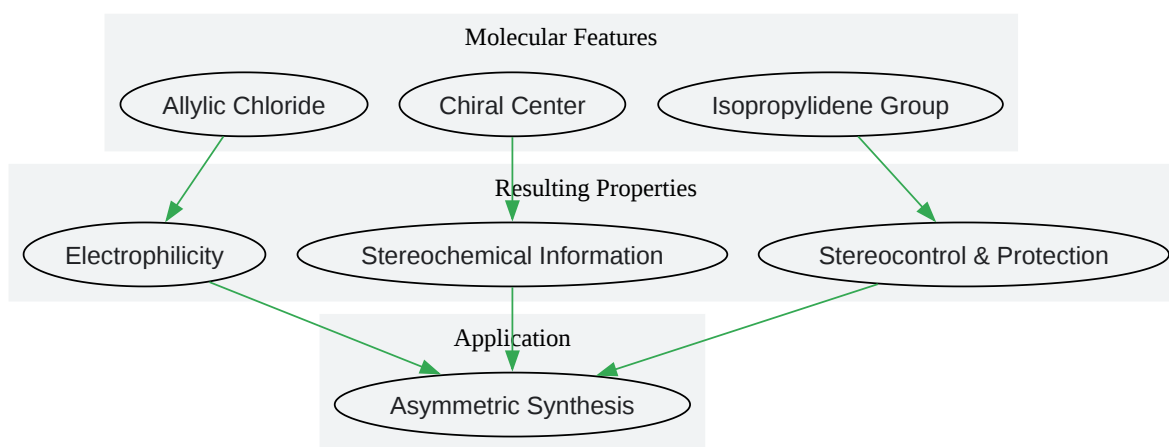
## Experimental and Logical Diagrams

The following diagrams illustrate the key synthetic pathway and the logical relationship of the compound's features to its application.



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Caption: Synthetic pathway to **(S)-4,5-Isopropylidene-2-pentenyl chloride**.



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Caption: Features of the molecule and their role in asymmetric synthesis.

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## References

- 1. (S)-4,5-Isopropylidene-2-pentenyl chloride | 146986-69-8 | Benchchem [benchchem.com]

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